
2,4-Dicyanobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dicyanobenzoic acid is an organic compound with the molecular formula C9H4N2O2. It is a derivative of benzoic acid, characterized by the presence of two cyano groups (-CN) attached to the benzene ring at the 2 and 4 positions. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dicyanobenzoic acid typically involves the nitration of benzoic acid followed by the reduction of the nitro groups to amino groups, and subsequent diazotization and cyanation. One common method includes:
Nitration: Benzoic acid is nitrated using a mixture of concentrated sulfuric acid and nitric acid to yield 2,4-dinitrobenzoic acid.
Reduction: The nitro groups in 2,4-dinitrobenzoic acid are reduced to amino groups using a reducing agent such as iron powder in the presence of hydrochloric acid, resulting in 2,4-diaminobenzoic acid.
Diazotization and Cyanation: The amino groups are then diazotized using sodium nitrite and hydrochloric acid, followed by treatment with copper(I) cyanide to introduce the cyano groups, yielding this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2,4-Dicyanobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the cyano groups can yield primary amines.
Substitution: The cyano groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed:
Oxidation: 2,4-Dicarboxybenzoic acid.
Reduction: 2,4-Diaminobenzoic acid.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,4-Dicyanobenzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,4-dicyanobenzoic acid involves its ability to interact with various molecular targets through its cyano groups. These interactions can include coordination with metal ions, hydrogen bonding, and participation in nucleophilic and electrophilic reactions. The specific pathways and molecular targets depend on the context of its application, such as in catalysis or drug development.
Comparaison Avec Des Composés Similaires
2,4-Dihydroxybenzoic acid:
2,4-Dichlorobenzoic acid: Contains chlorine atoms instead of cyano groups.
2,4-Diaminobenzoic acid: Has amino groups instead of cyano groups.
Uniqueness: 2,4-Dicyanobenzoic acid is unique due to the presence of cyano groups, which impart distinct reactivity and properties compared to its analogs. The cyano groups make it a versatile intermediate in organic synthesis and provide unique coordination chemistry properties.
Propriétés
Numéro CAS |
64576-62-1 |
|---|---|
Formule moléculaire |
C9H4N2O2 |
Poids moléculaire |
172.14 g/mol |
Nom IUPAC |
2,4-dicyanobenzoic acid |
InChI |
InChI=1S/C9H4N2O2/c10-4-6-1-2-8(9(12)13)7(3-6)5-11/h1-3H,(H,12,13) |
Clé InChI |
PWLRRTBZBBCBJH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C#N)C#N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[(3,4-Dimethoxyphenyl)sulfanyl]methyl}-3,4-dimethoxybenzamide](/img/structure/B14494456.png)
![1-Methoxy-2-(2-{2-[2-(2-phenoxyethoxy)ethoxy]ethoxy}ethoxy)benzene](/img/structure/B14494459.png)

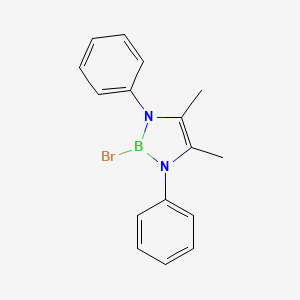
![5,7-Dimethyl-4H-cyclohepta[b]furan](/img/structure/B14494491.png)
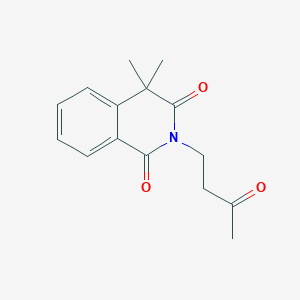
arsane](/img/structure/B14494510.png)
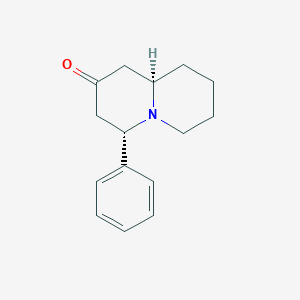
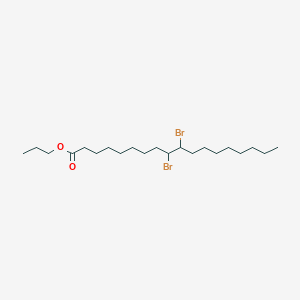
![Oxo(diphenyl)[1-(trimethylsilyl)butan-2-yl]-lambda~5~-phosphane](/img/structure/B14494525.png)

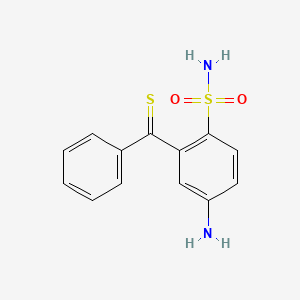
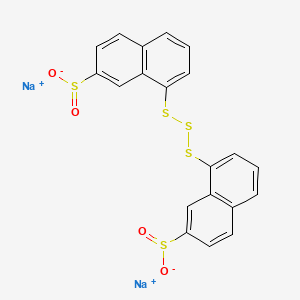
![{[(Dimethylarsanyl)(dimethyl)silyl]methyl}(dimethyl)arsane](/img/structure/B14494544.png)
